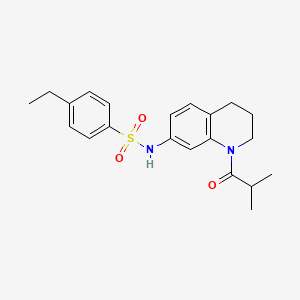
4-乙基-N-(1-异丁酰基-1,2,3,4-四氢喹啉-7-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs . The presence of the tetrahydroquinoline structure could suggest potential biological activity, as quinoline derivatives are known to have various pharmacological effects .
Molecular Structure Analysis
The compound contains a benzenesulfonamide group attached to a tetrahydroquinoline group via an ethyl linker . The tetrahydroquinoline group is substituted with an isobutyryl group .Chemical Reactions Analysis
Sulfonamides, like this compound, can act as weak acids and can undergo reactions typical of amides . The tetrahydroquinoline structure could potentially undergo electrophilic aromatic substitution reactions .科学研究应用
分子结构和相互作用研究
研究详细阐述了相关化合物的分子结构,重点介绍了它们在分子水平上的相互作用。例如,对格列喹酮(一种系统命名结构与本研究化合物相似的化合物)的研究揭示了显着的分子内和分子间氢键,这有助于其稳定性和潜在的生物活性 (Gelbrich、Haddow 和 Griesser,2011)。此类研究对于了解可能影响药理功效的基本性质至关重要。
药理抑制和激活
结构上与“4-乙基-N-(1-异丁酰基-1,2,3,4-四氢喹啉-7-基)苯磺酰胺”相关的化合物已被研究其对各种酶和受体的选择性抑制作用。例如,异喹啉磺酰胺衍生物已显示出对环磷酸腺苷依赖性蛋白激酶的有效抑制,突出了它们作为蛋白激酶 A 受累疾病治疗剂的潜力 (Chijiwa 等人,1990)。另一项研究重点关注针对人碳酸酐酶设计的苯磺酰胺,展示了选择性抑制并提出了治疗青光眼或癌症等疾病的途径 (Bruno 等人,2017)。
抗癌活性
已合成并评估了带有磺酰胺部分的新型四氢喹啉衍生物的体外抗肿瘤活性,一些化合物显示出比多柔比星等参考药物更高的效力 (Alqasoumi 等人,2010)。这突出了此类化合物在开发新的抗癌疗法中的潜力。
酶相互作用和选择性
对这些化合物与人碳酸酐酶等酶之间的分子相互作用的探索性研究提供了对其选择性和抑制机制的见解。这项研究对于开发具有靶向作用和最小副作用的药物至关重要 (Buemi 等人,2019)。
抗菌特性
一些衍生物已被合成并评估为抗菌剂,对各种细菌菌株表现出显着的活性。这为传染病的新疗法打开了大门 (El-Azab 等人,2020)。
作用机制
Target of Action
The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . The similarity between the structures of sulfonamides and p-aminobenzoic acid allows sulfonamides to inhibit and replace p-aminobenzoic acid in the enzyme dihydropteroate synthetase . This enzyme is important for the production of folate, and its inhibition eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid metabolism cycle . This disruption affects the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis . As a result, the compound can inhibit bacterial growth and cell division .
Pharmacokinetics
Most sulfonamides are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell division due to the disruption of the folic acid metabolism cycle . This makes sulfonamides effective against a broad spectrum of gram-positive and many gram-negative organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the presence of pus can inhibit their antibacterial action . Additionally, certain substitutions at the N4 arylamine group position, such as those found in sulfamethoxazole, sulfasalazine, and sulfadiazine, can induce allergic responses .
安全和危害
属性
IUPAC Name |
4-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-16-7-11-19(12-8-16)27(25,26)22-18-10-9-17-6-5-13-23(20(17)14-18)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFKVRWFROMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

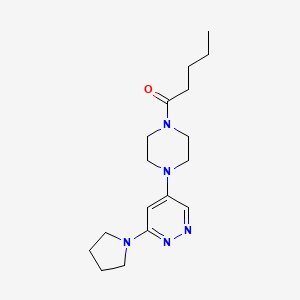
![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)
![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)
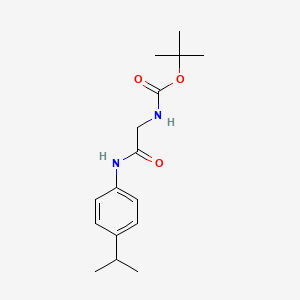
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)
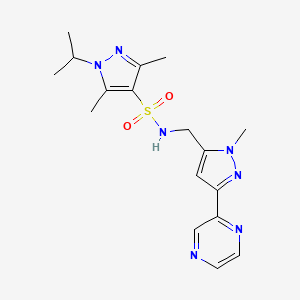
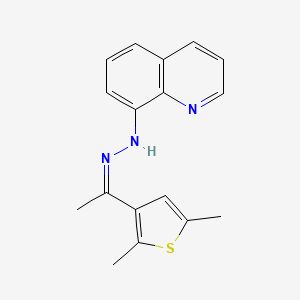
![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2876678.png)
![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)